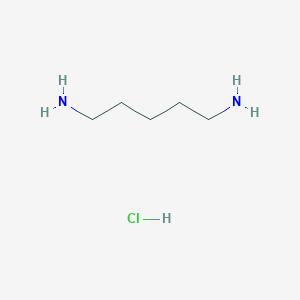
Cadaverine dihydrochloride
Cat. No. B073643
Key on ui cas rn:
1476-39-7
M. Wt: 138.64 g/mol
InChI Key: RLNAIWYXIAJDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09127130B2
Procedure details


A solution of 2-(Boc-oxyimino)-2-phenylacetonitrile (226 mg, 0.92 mmol) in 1,4-dioxane (30 mL) was added via syringe pump (rate=8 mL/hr) to a stirred solution of 1,5 diaminopentane dihydrochloride (1 g, 5.52 mmol) and TEA (1 ml, 7.12 mmol) in 1:1 1,4-dioxane:water (40 mL) under inert atmosphere at room temperature. The reaction was stirred for 12 h and DCM (20 mL) was added to the reaction mixture. The organic phase was extracted and concentrated in vacuo. The yellow residue was dissolved in diethyl ether (15 mL) and 5% HCl solution added. The acidic solution was washed with diethyl ether and then the pH of the aqueous layer adjusted to pH 14 with 2.5M NaOH solution. Ethyl acetate (20 mL) was added and the organic layer was washed with brine (2×50 mL), and dried (MgSO4). The solvents were evaporated in vacua to yield N-Boc-cadaverine as a yellow oil (100 mg, 55%). HPLC/MS (Hydrophilic/TFA) Rt=6.17 min; ESI MS (+ve) m/z=203 [M+1H); calc. m/z for C10H22N2O2: 202.3 g/mol,

Name
1,5 diaminopentane dihydrochloride
Quantity
1 g
Type
reactant
Reaction Step One

[Compound]
Name
TEA
Quantity
1 mL
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:8]N=C(C1C=CC=CC=1)C#N)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=O.Cl.Cl.[NH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][NH2:27].O.C(Cl)Cl>O1CCOCC1>[C:1]([NH:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][NH2:27])([O:3][C:4]([CH3:5])([CH3:6])[CH3:7])=[O:8] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
226 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OC(C)(C)C)ON=C(C#N)C1=CC=CC=C1
|
|
Name
|
1,5 diaminopentane dihydrochloride
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.Cl.NCCCCCN
|
[Compound]
|
Name
|
TEA
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred for 12 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic phase was extracted
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The yellow residue was dissolved in diethyl ether (15 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
5% HCl solution added
|
WASH
|
Type
|
WASH
|
|
Details
|
The acidic solution was washed with diethyl ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ethyl acetate (20 mL) was added
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with brine (2×50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvents were evaporated in vacua
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(OC(C)(C)C)NCCCCCN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 100 mg | |
| YIELD: PERCENTYIELD | 55% | |
| YIELD: CALCULATEDPERCENTYIELD | 53.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

